8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride

Catalog No.
S12986872
CAS No.
M.F
C17H21ClN2O2
M. Wt
320.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3...

Product Name

8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate;hydrochloride

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,15H,6-9H2,1H3;1H

InChI Key

ZAOQBEAHJFSJLY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl

8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride is a complex organic compound characterized by its bicyclic structure and the presence of an indole moiety. Its molecular formula is C17H21ClN2O2C_{17}H_{21}ClN_{2}O_{2} with a molecular weight of approximately 305.81 g/mol. The compound features a bicyclic framework known as azabicyclo[3.2.1]octane, which incorporates a nitrogen atom into the ring structure, enhancing its pharmacological properties. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, which may improve solubility and stability in biological systems .

The chemical reactivity of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride can be explored through various reactions typical for compounds with ester and amine functionalities. Key reactions include:

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atom in the azabicyclo structure can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can dissociate in solution, allowing for interactions with bases to form neutral compounds.

Preliminary studies suggest that 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride may exhibit significant biological activities, particularly in neuropharmacology. Its structural similarities to known neurotransmitter modulators indicate potential interactions with neurotransmitter receptors, including:

  • Antidepressant Effects: Compounds in this class may influence serotonin and norepinephrine pathways.
  • Cognitive Enhancement: Some studies suggest that bicyclic amines can improve cognitive function by modulating cholinergic systems.
  • Analgesic Properties: There may also be potential for pain relief through modulation of pain pathways in the central nervous system.

The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the Bicyclic Framework: Starting from readily available precursors, the bicyclic structure is formed through cyclization reactions involving amines and carbonyl compounds.
  • Indole Synthesis: Indoles can be synthesized via Fischer indole synthesis or other methods involving the condensation of phenolic compounds with hydrazine derivatives.
  • Esterification: The final step generally involves esterification of the carboxylic acid derived from indole with the amine component to form the desired ester.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting neurological disorders.
  • Chemical Biology: It can serve as a tool compound for studying receptor interactions and signaling pathways.
  • Synthetic Chemistry: As a synthetic intermediate, it may facilitate the development of more complex molecules.

Interaction studies are crucial for understanding how 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride interacts with biological systems:

  • Receptor Binding Assays: These studies assess binding affinity to various neurotransmitter receptors, providing insights into its pharmacological profile.
  • Enzyme Inhibition Studies: Investigating its role as an inhibitor or modulator of specific enzymes could reveal therapeutic potentials.

Several compounds share structural features or biological activities with 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride:

Compound NameCAS NumberSimilarityUnique Features
Methyl piperidine-4-carboxylate hydrochloride7462-86-40.90Simple piperidine structure
Ethyl piperidine-4-carboxylate hydrochloride147636-76-80.86Longer alkyl chain
Methyl 2-(piperidin-4-yl)acetate hydrochloride81270-37-30.85Contains an acetate group
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride1211510–15–40.84Different bicyclic structure
Ethyl octahydro-2H-quinolizine–3-carboxylate76211–05–70.81Quinoline derivative

These comparisons highlight the uniqueness of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride due to its specific bicyclic framework and indole incorporation, which may confer distinct pharmacological properties not observed in simpler analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.1291556 g/mol

Monoisotopic Mass

320.1291556 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

Explore Compound Types